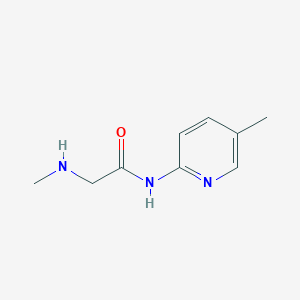

2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-3-4-8(11-5-7)12-9(13)6-10-2/h3-5,10H,6H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREWFIYFJIZHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019385-30-8 | |

| Record name | 2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-methyl-2-pyridinecarboxylic acid.

Amidation: The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amine Addition: The acyl chloride is then reacted with methylamine (CH₃NH₂) to form the desired amide product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets. Research indicates that derivatives of 2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide exhibit notable biological activities, making it a candidate for drug development.

Studies have shown that compounds similar to this compound can exhibit:

- Antimicrobial Properties : Similar compounds have been noted for their effectiveness against various bacterial strains.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for developing treatments for diseases where enzyme activity is dysregulated.

- Anticancer Activity : Some derivatives have demonstrated potential in targeting cancer cells, indicating a pathway for cancer therapeutics.

Synthetic Organic Chemistry

The versatility of this compound in synthetic organic chemistry is noteworthy. Its chemical reactivity allows for various synthetic pathways, making it valuable in the preparation of other complex molecules.

Interaction Studies

Understanding the binding affinities of this compound with biological targets is essential for elucidating its mechanism of action. Interaction studies can reveal how structural modifications influence the compound's efficacy.

Binding Affinities

Research into the binding properties of this compound has indicated:

- Target Specificity : The compound shows varying affinities towards different receptors or enzymes, which can inform drug design.

- Structure-Activity Relationship (SAR) : Analyzing how changes in the molecular structure affect biological activity aids in optimizing lead compounds for therapeutic use.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Variations on the Pyridine Ring

- N-(4-Methylpyridin-2-yl)acetamide Derivatives 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide: This compound replaces the methylamino group with a dimethylpyrimidinylsulfanyl moiety. N-(5-Bromopyridin-2-yl)acetamide: The bromine atom at position 5 increases molecular weight (227.06 g/mol) and electronegativity, which may improve halogen bonding interactions in drug-receptor complexes. Such derivatives are often used as intermediates in medicinal chemistry .

Methylamino-Acetamide Analogues

- N-(3-Fluorophenyl)-2-(methylamino)acetamide Hydrochloride (CAS: 1049774-86-8): The fluorophenyl group enhances metabolic stability and lipophilicity compared to the pyridine ring. The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations .

- N-{2-[(4-Methoxy-[1,1’-biphenyl]-2-yl)(methylamino)]ethyl}acetamide (18): This compound extends the acetamide chain with an ethyl linker and introduces a methoxybiphenyl group. The extended structure may improve membrane permeability and target affinity, as seen in melatonergic receptor studies .

Anti-Cancer Acetamide Derivatives

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) : The quinazoline-sulfonyl group confers potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines. The pyrrolidine substituent enhances solubility and selectivity compared to simpler pyridine-based acetamides .

- N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide: This polyfunctional pyridine derivative includes amino, cyano, and methylsulfanyl groups, which collectively enhance hydrogen bonding and hydrophobic interactions in biological systems. Such complexity is linked to broad-spectrum medicinal applications .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C10H12N2O, characterized by a methylamino group, an acetamide moiety, and a 5-methylpyridine ring. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 5-position with a methyl group, contributing to its biological activity. The presence of both the methylamino and acetamide groups enhances its reactivity and potential interactions within biological systems.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activities. This interaction can lead to significant biological effects, such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

Studies have shown that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating IC50 values ranging from 1.32 μM to 15.4 nM against resistant strains . The mechanism involved apoptosis induction through specific receptor interactions.

- Antimicrobial Efficacy : Research on structurally similar compounds indicated significant antimicrobial activity, with some derivatives showing effective inhibition against Gram-positive and Gram-negative bacteria .

Comparative Analysis

The uniqueness of this compound can be highlighted through a comparison with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-Methylpyridin-2-yl)acetamide | Contains a pyridine ring; lacks methylamino group | Antimicrobial properties |

| N-(6-Methylpyridin-3-yl)acetamide | Different position of methyl group on pyridine | Potential enzyme inhibition |

| 4-Amino-5-methylpyridone | Amino group instead of methylamino | Notable anticancer activity |

| 2-(Aminomethyl)pyridine | Aminomethyl group instead of methylamino | Diverse biological activities |

This table illustrates how structural variations influence the biological profiles and activities of these compounds.

Research Findings

Recent investigations into the binding affinities of this compound reveal that modifications in its structure can significantly affect its efficacy and specificity towards biological targets. For instance, studies have shown that slight alterations in the pyridine ring can enhance or diminish its inhibitory effects on certain enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-N-(5-methylpyridin-2-yl)acetamide with methylamine under reflux in ethanol (40 mL) at controlled temperatures (70–80°C) is a common approach . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 molar ratio of chloroacetamide to methylamine), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to achieve >95% purity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the acetamide backbone and substituent positions. Key signals include the methylamino proton (δ ~2.8 ppm, singlet) and pyridinyl aromatic protons (δ 7.2–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 220.1214 for C₁₀H₁₃N₃O). Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

Variations in melting points (e.g., 105–110°C) may arise from polymorphic forms or impurities. Recrystallization in solvents like ethanol/water (1:1 v/v) followed by differential scanning calorimetry (DSC) can resolve inconsistencies . Solubility discrepancies (e.g., in DMSO vs. ethanol) require standardized protocols (e.g., shake-flask method at 25°C) and purity validation via HPLC.

Advanced Research Questions

Q. What computational strategies can predict the biological targets or pharmacokinetic properties of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (e.g., PDB) can identify potential targets, such as kinase enzymes or GPCRs. Quantitative Structure-Activity Relationship (QSAR) models predict ADMET properties (e.g., logP ~1.2, indicating moderate lipophilicity). Density Functional Theory (DFT) calculations optimize the compound’s electronic configuration for target binding .

Q. How does the compound’s thioacetamide derivative compare in bioactivity, and what mechanistic insights exist?

Thioacetamide analogs (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) exhibit enhanced enzyme inhibition (IC₅₀ ~50 nM for tyrosine kinases) due to sulfur’s electronegativity. Mechanistic studies using fluorescence quenching or surface plasmon resonance (SPR) reveal competitive binding at ATP-binding pockets .

Q. What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?

Slow evaporation of chloroform/acetone (1:5 v/v) at 4°C promotes crystal growth. SHELXL refinement (via Olex2) with anisotropic displacement parameters and riding hydrogens achieves R-factors <0.05. Twinning or disorder issues require iterative refinement and validation via PLATON .

Data Contradiction and Optimization

Q. How can researchers reconcile conflicting bioactivity data across studies, particularly in cytotoxicity assays?

Discrepancies (e.g., IC₅₀ values varying by >10-fold) may stem from assay conditions (e.g., cell line specificity, incubation time). Standardized MTT assays (48-hour exposure, 5% CO₂) with positive controls (e.g., doxorubicin) and triplicate replicates are critical. Meta-analysis of published IC₅₀ ranges (e.g., 2–20 µM) using tools like RevMan can identify outliers .

Q. What reaction optimization techniques improve yield in large-scale synthesis while minimizing byproducts?

Design of Experiments (DoE) with variables like temperature (60–100°C), catalyst loading (0.1–1 mol%), and solvent polarity (ethanol vs. DMF) identifies optimal conditions. Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve scalability. Green chemistry metrics (e.g., E-factor <10) prioritize sustainability .

Structural and Functional Analogues

Q. Which structural analogs of this compound show promise in overcoming metabolic instability?

Fluorinated derivatives (e.g., N-(5-fluoro-2-methylphenyl)-2-...acetamide) exhibit improved metabolic half-life (t₁/₂ ~4 hours in liver microsomes) due to reduced CYP450-mediated oxidation. Deuterated methyl groups further enhance stability (deuterium isotope effect) .

Q. How do pyrimidine vs. pyridine ring substitutions alter the compound’s binding affinity to biological targets?

Pyrimidine analogs (e.g., N-(2-chloro-4-methylpyrimidin-5-yl)acetamide) show higher affinity for dihydrofolate reductase (Ki ~0.8 µM vs. 2.5 µM for pyridine derivatives) due to additional hydrogen bonding with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.